molecular formula C9H9BrN4O B13300280 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13300280
M. Wt: 269.10 g/mol
InChI Key: OMFGWHCGFFKMPC-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Mechanism of Action

The mechanism by which 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9BrN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3

InChI Key

OMFGWHCGFFKMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=C(C=N2)Br)C

Origin of Product

United States

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